1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea
Description
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group and a 2-methoxyethyl chain. This structure combines the hydrogen-bonding capacity of urea with the aromatic heterocyclic properties of oxadiazole, which is often associated with diverse bioactivities, including anti-inflammatory and antimicrobial effects .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-19-7-6-14-12(18)15-13-17-16-11(21-13)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNOABAKSPMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-methoxybenzohydrazide can react with an appropriate carboxylic acid or ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
Urea Formation: The oxadiazole derivative can then be reacted with an isocyanate, such as 2-methoxyethyl isocyanate, to form the final urea compound. This reaction is typically carried out under mild conditions, often in the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride (NaH) can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: NaH or other strong bases/nucleophiles.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Agriculture: It could be investigated for use as a pesticide or herbicide, given the biological activity of oxadiazole derivatives.
Materials Science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxy groups can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Bioactivity Profiles
- Anti-inflammatory Activity: The target compound’s methoxy groups may mimic the electron-rich aryl substituents in 4d and 4i, which showed >60% inhibition in carrageenan-induced edema models .
- Antimicrobial Potential: Oxadiazole-thiazolidinone hybrids () exhibit broad-spectrum antimicrobial activity, but the urea group’s impact on this activity remains unexplored .
- Receptor Targeting : Unlike usmarapride, which targets 5-HT4 receptors, the target compound’s urea group may favor interactions with enzymes like cyclooxygenase or kinases .
Biological Activity
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a compound belonging to the class of oxadiazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known to modulate various biological pathways by acting on enzymes and receptors. This compound may inhibit certain enzymes involved in metabolic pathways or interact with cell signaling mechanisms that regulate cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research has shown that compounds containing oxadiazole moieties can induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.
- Anti-inflammatory Effects : Some studies suggest that oxadiazoles can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases.
Data Summary Table
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in several cancer cell lines (e.g., MCF-7, HCT116). |
| Anti-inflammatory | Modulates cytokine production and reduces inflammation in animal models. |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that this compound demonstrated IC50 values in the micromolar range against breast (MCF-7) and colon (HCT116) cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for development as an antibacterial agent.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:
- Structure-Activity Relationship (SAR) studies have shown that substituents on the phenyl ring can significantly affect the potency and selectivity of these compounds.
- Compounds with electron-donating groups (like methoxy) have been found to enhance anticancer activity compared to their electron-withdrawing counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
